5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluridine and trifluoperazine , have been shown to interact with various targets. Trifluridine, for instance, is a nucleoside metabolic inhibitor that targets DNA replication in cancer cells . Trifluoperazine, on the other hand, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Mode of Action
Based on the structural similarity to trifluoperazine, it could potentially interact with its targets by blocking certain receptors, thus affecting various physiological processes .
Biochemical Pathways
For instance, trifluridine is incorporated into DNA, disrupting DNA function during cell replication .
Pharmacokinetics
Similar compounds like 5-fluorouracil have been shown to have a short plasma half-life and rapid elimination after parenteral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced through the reaction of a halomethyl pyrazole derivative with sodium azide.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This includes optimizing reaction conditions, using appropriate solvents, and employing continuous flow reactors for better control over reaction parameters.
Types of Reactions:
Oxidation: The azidomethyl group can undergo oxidation to form nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide and potassium cyanide.
Major Products Formed:
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving azides and trifluoromethyl groups.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
- 5-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-(Azidomethyl)-1-ethyl-3-(difluoromethyl)-1H-pyrazole
- 5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-imidazole
Uniqueness: 5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its azidomethyl, ethyl, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N5/c1-2-15-5(4-12-14-11)3-6(13-15)7(8,9)10/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNALRVAFZORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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